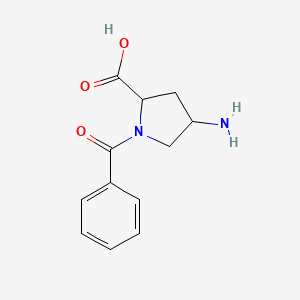![molecular formula C9H11N3O2 B13399818 4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 916791-65-6](/img/structure/B13399818.png)
4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid is a member of the pyrazolo(1,5-a)pyrimidine family, which are N-heterocyclic compounds. The structure of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid consists of a fused pyrazole and pyrimidine ring system, making it a rigid and planar molecule .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. One common method is the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
化学反応の分析
Types of Reactions
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties.
作用機序
The mechanism of action of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s planar structure allows it to fit into the binding pockets of these enzymes effectively . Additionally, it can interfere with cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Pyrazolo(1,5-a)pyrimidine: The parent compound with similar structural features.
4,7-Dimethylpyrazolo(1,5-a)pyrimidine: Lacks the carboxylic acid group but shares the core structure.
5,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylate: An ester derivative with different reactivity.
Uniqueness
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity compared to its ester and parent counterparts .
特性
CAS番号 |
916791-65-6 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
4,7-dimethyl-7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-6-3-4-11(2)8-7(9(13)14)5-10-12(6)8/h3-6H,1-2H3,(H,13,14) |
InChIキー |
NDSVSMFAGULPFP-UHFFFAOYSA-N |
正規SMILES |
CC1C=CN(C2=C(C=NN12)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel](/img/structure/B13399736.png)
![[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)
![5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-;5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-](/img/structure/B13399739.png)
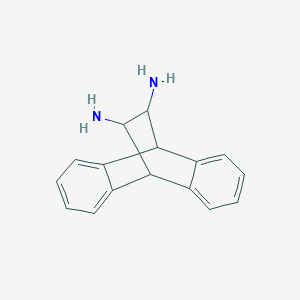
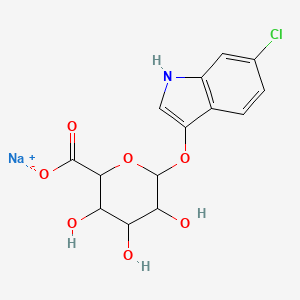

![(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol](/img/structure/B13399761.png)
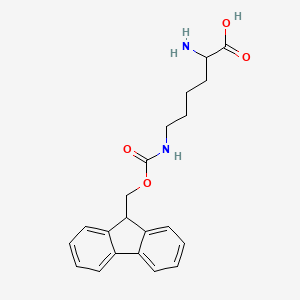
![N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13399778.png)
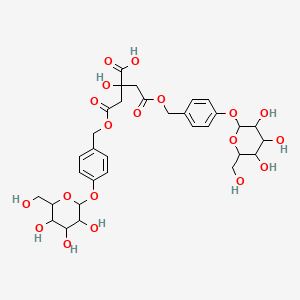
![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13399803.png)
![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)
